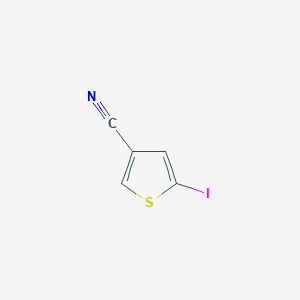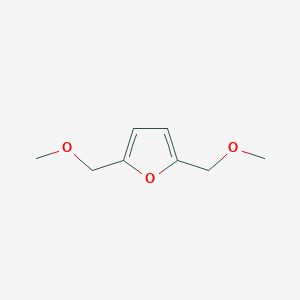
Butyloctyl salicylate
Übersicht
Beschreibung
Butyloctyl Salicylate is a synthetic ingredient that functions as a softening agent for skin . It can also be used as a solvent in cosmetic formulations to dissolve or break down other ingredients, such as gases or solids, to form a solution . In hair care, it is used as a conditioning agent . It is primarily used as a carrier oil to disperse minerals in, including pigments and sunscreen minerals, like zinc oxide and titanium dioxide .
Molecular Structure Analysis
Butyloctyl Salicylate has a molecular formula of C19H30O3 . Its average mass is 306.440 Da and its monoisotopic mass is 306.219482 Da .Chemical Reactions Analysis
Butyloctyl Salicylate helps improve the aesthetics and performance of sunscreen products by helping to solubilize and stabilize sunscreen active ingredients . It also has UV absorption capabilities in its own right, which may help further boost the SPF level of the product .Physical And Chemical Properties Analysis
Butyloctyl Salicylate is a low viscosity liquid of high polarity with elegant slip and feel . It is useful as a solvent and emollient in topical preparations for skin and hair .Wissenschaftliche Forschungsanwendungen
1. Historical Use and Development of Salicylates
Salicylates, including butyloctyl salicylate, have a long history of use in treating pain and inflammation. They originate from natural sources like willow bark, used since ancient times for rheumatism and other conditions. The active ingredient, salicylic acid, was discovered in 1838, leading to the development of aspirin in 1899. This marked the beginning of widespread clinical use of salicylates, including as antiplatelet agents (McKee, Sane, & Deliargyris, 2002).
2. Cosmetic and Dermatological Applications
Butyloctyl salicylate is used in various cosmetic formulations. It acts as a skin-conditioning agent and is found in a range of products at concentrations of 0.5% to 5%. Salicylates, including butyloctyl salicylate, are absorbed through the skin, and around 10% of applied salicylates can remain in it. They have been reported to enhance the percutaneous penetration of certain agents, like vitamin A, suggesting a role in improving the effectiveness of cosmetic and dermatological treatments (International journal of toxicology, 2003).
3. Anticancer Potential
Research on salicylates has indicated potential anticancer effects. Salicylates, from which butyloctyl salicylate is derived, show activity in inhibiting cyclooxygenases and affecting cellular signaling, suggesting a role in cancer prevention. This anticancer effect might be related to the ability of these compounds to acetylate biomolecules beyond COX, leading to changes in their function. This property warrants further exploration for developing new therapeutic strategies in cancer treatment (Alfonso, Ai, Spitale, & Bhat, 2014).
4. Role in Plant Growth and Development
Salicylic acid, a key component from which butyloctyl salicylate is derived, has significant roles in plant growth and development. It functions as an endogenous signal mediating plant defense against pathogens and is involved in responses to abiotic stresses like drought and heat. This indicates the potential of salicylate derivatives in agricultural and horticultural applications (Rivas-San Vicente & Plasencia, 2011).
5. Neuroprotective Effects
Aspirin, closely related to butyloctyl salicylate, and its metabolite sodium salicylate, have shown neuroprotective effects against glutamate-induced neurotoxicity. This suggests a potential application of salicylate derivatives in neuroprotection, particularly in the context of inflammatory neurological disorders (Grilli, Pizzi, Memo, & Spano, 1996).
Wirkmechanismus
Zukünftige Richtungen
Butyloctyl Salicylate is a new ingredient of emerging concern and may be hiding in your sunscreen . With consumers demanding ever-increasing SPF values, many companies today are using SPF ‘boosters’ in their formulas to increase that number . Butyloctyl Salicylate is a relatively new inactive ingredient in sunscreens that boosts an SPF factor by not allowing the skin to redden .
Eigenschaften
IUPAC Name |
2-butyloctyl 2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-3-5-7-8-12-16(11-6-4-2)15-22-19(21)17-13-9-10-14-18(17)20/h9-10,13-14,16,20H,3-8,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVOIAOPRGNENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)COC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940549 | |
| Record name | 2-Butyloctyl 2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyloctyl salicylate | |
CAS RN |
190085-41-7 | |
| Record name | Butyloctyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190085-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyloctyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190085417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butyloctyl 2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxybenzoic acid 2-butyloctyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 190085-41-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLOCTYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EH13UN8D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B3048929.png)



![(1,4-Phenylene)bis[ethynyl(dimethyl)silane]](/img/structure/B3048937.png)





![2-[3-(Propan-2-yl)phenoxy]acetic acid](/img/structure/B3048947.png)
![Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene](/img/structure/B3048950.png)

